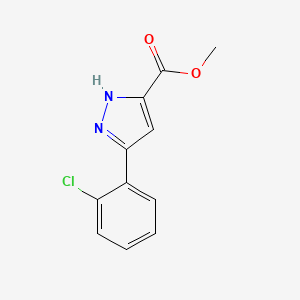![molecular formula C8H16N2O5S B1438764 3-({[(Propan-2-yl)carbamoyl]methyl}sulfamoyl)propanoic acid CAS No. 1154104-94-5](/img/structure/B1438764.png)
3-({[(Propan-2-yl)carbamoyl]methyl}sulfamoyl)propanoic acid
Descripción general
Descripción
“3-({[(Propan-2-yl)carbamoyl]methyl}sulfamoyl)propanoic acid” is a chemical compound with the CAS number 1154104-94-5 . It is available in bulk and for research purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C8H16N2O5S) and molecular weight (252.29 g/mol) . Other properties such as boiling point and storage conditions are not provided in the search results .Aplicaciones Científicas De Investigación
Inhibition of Mycolic Acid Biosynthesis : Compounds similar to “3-({[(Propan-2-yl)carbamoyl]methyl}sulfamoyl)propanoic acid” have been studied for their potential to inhibit mycolic acid biosynthesis, which is vital for the survival of mycobacteria. The synthesis of methyl 3-(2-octadecylcyclopropen-1-yl)propanoate, a related analogue, involved protection of the cyclopropene ring to allow for further chemical reactions, demonstrating an approach to design inhibitors of mycolic acid biosynthesis (Hartmann et al., 1994).
Regiospecific Synthesis and Crystallography : In a study focusing on the synthesis of complex molecules, the regiospecific synthesis of 3-[1-(4-sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid and related compounds was achieved. The intricate structure of these compounds was determined through single-crystal X-ray analysis, highlighting the use of advanced crystallography in understanding complex organic compounds (Kumarasinghe, Hruby, & Nichol, 2009).
Carbamate Derivatives Synthesis : Research into the synthesis of carbamate derivatives of coumarin and chromene demonstrates the versatility of compounds related to “3-({[(Propan-2-yl)carbamoyl]methyl}sulfamoyl)propanoic acid” in producing diverse organic molecules. This synthesis has implications for the development of novel compounds with potential biological activity (Velikorodov & Imasheva, 2008).
Antimicrobial Drug Development : The molecular similarity of 3-Quinolin-4-one propanoic acids with fluoroquinolone antibiotics makes them a prospective scaffold for creating new antimicrobial drugs. Analytical methods for quality control of such promising active pharmaceutical ingredients have been analyzed, indicating the potential of these compounds in medicinal chemistry (Zubkov et al., 2016).
Organometallic Chemistry in Medicinal Applications : The synthesis of planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives, and their testing against bacterial strains, showcases the intersection of organometallic chemistry and medicinal applications. Although these compounds showed no promising antibacterial activity, the research contributes to the exploration of organometallic compounds in medicinal chemistry (Patra, Merz, & Metzler‐Nolte, 2012).
Propiedades
IUPAC Name |
3-[[2-oxo-2-(propan-2-ylamino)ethyl]sulfamoyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O5S/c1-6(2)10-7(11)5-9-16(14,15)4-3-8(12)13/h6,9H,3-5H2,1-2H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMWIZMSOQQWBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CNS(=O)(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[(Propan-2-yl)carbamoyl]methyl}sulfamoyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



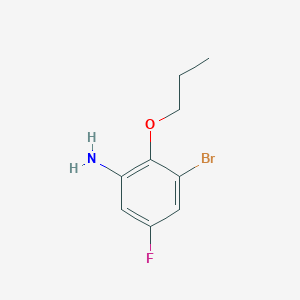
![6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B1438683.png)
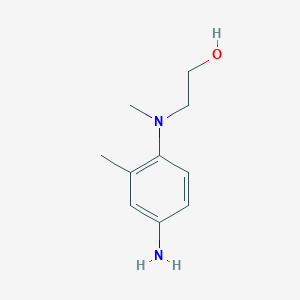
![2-[3-(Pyridin-3-yl)prop-2-enamido]acetic acid](/img/structure/B1438685.png)
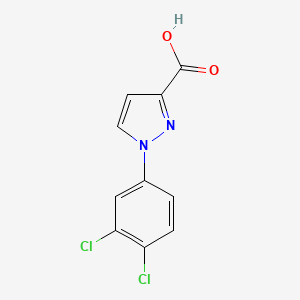
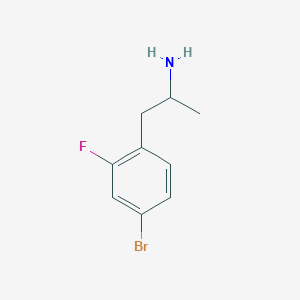
![{[5-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methyl}(methyl)amine](/img/structure/B1438688.png)

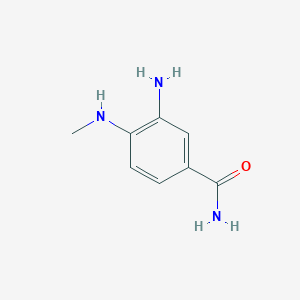
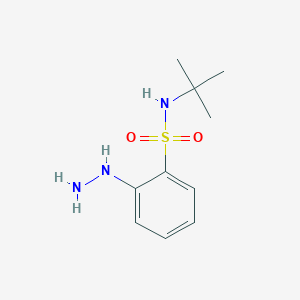
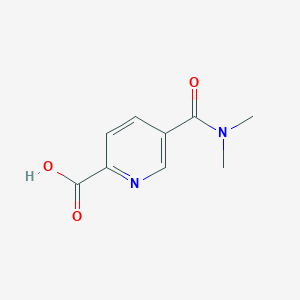
![4-Fluoro-2-[(3-methyl-1-piperidinyl)methyl]aniline](/img/structure/B1438702.png)

